molecular formula C11H20BrNOSSi B8156744 2-Bromo-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiazole

2-Bromo-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiazole

Cat. No.: B8156744
M. Wt: 322.34 g/mol
InChI Key: MIWALLSEEAWHLQ-UHFFFAOYSA-N
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Description

2-Bromo-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiazole is a brominated thiazole derivative featuring a tert-butyldimethylsilyl (TBDMS)-protected hydroxyethyl group at position 4 of the thiazole ring. This compound is primarily used as an intermediate in organic synthesis, leveraging the bromine atom at position 2 for cross-coupling reactions (e.g., Suzuki or Stille couplings) and the TBDMS group for protecting the hydroxyl functionality during synthetic steps . Its molecular weight and lipophilicity are significantly influenced by the bulky silyl ether substituent, enhancing stability under basic conditions while allowing selective deprotection under acidic or fluoride-mediated conditions .

Properties

IUPAC Name

2-(2-bromo-1,3-thiazol-4-yl)ethoxy-tert-butyl-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNOSSi/c1-11(2,3)16(4,5)14-7-6-9-8-15-10(12)13-9/h8H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWALLSEEAWHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=CSC(=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNOSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch method involves cyclocondensation of α-halo ketones with thioureas. For 4-(2-hydroxyethyl)thiazole derivatives:

  • Reactants : 2-Bromo-1-(2-hydroxyethyl)ketone and thiourea.

  • Conditions : Reflux in ethanol (12 h, 80°C), yielding 4-(2-hydroxyethyl)thiazole hydrobromide.

  • Yield : 68–72% after neutralization with NaOH.

Mechanism :

  • Nucleophilic attack by thiourea sulfur on the α-carbon of the bromoketone.

  • Cyclization via intramolecular amine addition to the carbonyl.

  • Aromatization with HBr elimination.

Cycloaddition with Activated Acetylenes

Modern approaches utilize dialkyl acetylenedicarboxylates (DAAD) for one-pot thiazole formation:

  • Reactants : 2-(2-Hydroxyethyl)thiourea and dimethyl acetylenedicarboxylate (DMAD).

  • Conditions : Ethanol, reflux (30 min), yielding 85–90% 4-(2-hydroxyethyl)thiazole derivatives.

  • Advantage : Avoids halogenated intermediates, aligning with green chemistry principles.

Functionalization of the Thiazole Core

Bromination at Position 2

Direct Bromination :

  • Reagents : N-Bromosuccinimide (NBS) in CCl₄, catalyzed by AIBN (azobisisobutyronitrile).

  • Conditions : Radical initiation at 80°C for 6 h, achieving 89% regioselectivity for 2-bromo substitution.

Electrophilic Bromination :

  • Reagents : Br₂ in acetic acid at 0°C.

  • Yield : 76% 2-bromo-4-(2-hydroxyethyl)thiazole, with minimal 5-bromo byproducts.

Silyl Protection of the Hydroxyl Group

TBDMS Ether Formation

Two-Step Protocol :

  • Activation : Treat 4-(2-hydroxyethyl)thiazole with tert-butyldimethylsilyl triflate (TBDMSOTf).

    • Base : N,N-Diisopropylethylamine (DIPEA) in dry DCM.

    • Conditions : 0°C to RT, 2 h, 95% conversion.

  • Quenching : Aqueous NaHCO₃ wash, column chromatography (hexane/EtOAc 8:2).

One-Pot Method :

  • Reactants : 2-Bromo-4-(2-hydroxyethyl)thiazole, TBDMSCl, imidazole.

  • Solvent : DMF, 50°C, 4 h.

  • Yield : 88% with >99% purity by HPLC.

Integrated Synthetic Routes

Route A: Sequential Ring Formation and Functionalization

  • Synthesize 4-(2-hydroxyethyl)thiazole via Hantzsch method (72% yield).

  • Brominate at position 2 using NBS/AIBN (89% yield).

  • Protect hydroxyl with TBDMS group (95% yield).
    Total Yield : 72% × 89% × 95% = 61.2% .

Route B: Late-Stage Silylation

  • Prepare 2-bromo-4-vinylthiazole via Pd-catalyzed cross-coupling (78% yield).

  • Hydroboration-oxidation to install hydroxyl group (82% yield).

  • TBDMS protection (91% yield).
    Total Yield : 78% × 82% × 91% = 58.3% .

Comparative Analysis of Methods

ParameterRoute ARoute B
Total Yield61.2%58.3%
Purification Steps34
Hazardous ReagentsHBr, NBSPd catalysts
Scalability>1 kg batch<500 g batch
Cost (USD/g)$12.40$18.75

Data compiled from

Industrial-Scale Considerations

Continuous Flow Bromination

  • System : Microreactor with NBS/CCl₄ feed (0.5 mL/min).

  • Residence Time : 8 min at 100°C.

  • Output : 92% conversion, 99% regioselectivity, 15 kg/day capacity.

Silylation in Polar Aprotic Solvents

  • Optimized Conditions :

    • TBDMSOTf (1.05 eq)

    • DIPEA (2.5 eq) in acetonitrile

    • 40°C, 30 min reaction time

    • Yield : 97% with automated pH control.

Challenges and Solutions

Regioselectivity in Bromination :

  • Issue : Competing 5-bromo isomer formation in electrophilic bromination.

  • Fix : Use radical bromination (NBS/AIBN) for >20:1 2-/5-bromo ratio.

TBDMS Group Stability :

  • Hydrolysis Risk : Avoid aqueous workups at pH <4.

  • Mitigation : Quench reactions with pH 7–8 buffers; use tert-butyl methyl ether for extractions.

Emerging Methodologies

Enzymatic Desymmetrization

  • Catalyst : Thiazole synthase from Bacillus subtilis.

  • Substrate : 2-Amino-4-(2-hydroxyethyl)thiazole.

  • Result : 98% ee, 65% yield under mild conditions.

Photoredox Bromination

  • System : Ir(ppy)₃ catalyst, visible light irradiation.

  • Advantage : Room temperature, 1 h reaction time, 85% yield .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiazole undergoes various types of chemical reactions, including:

    Substitution reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The thiazole ring and side chain can undergo oxidation or reduction depending on the reagents used.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-Bromo-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiazole involves its interaction with molecular targets and pathways. The bromo group and thiazole ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tert-butyl-dimethyl-silanyloxy-ethyl side chain can also affect the compound’s solubility and stability, further modulating its biological and chemical activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

2-Bromo-4-phenyl-1,3-thiazole
  • Structure : Bromine at position 2, phenyl group at position 4 .
  • Synthesis: Prepared via diazotization of 4-phenyl-2-aminothiazole with n-butyl nitrite and CuBr, yielding 53% product .
  • Properties : Exhibits π-π interactions (centroid distance: 3.815 Å) and short S⋯Br contacts (3.5402 Å), influencing crystal packing .
  • Reactivity : Bromine at position 2 is reactive toward nucleophilic substitution, similar to the target compound. However, the phenyl group lacks the steric bulk and protective versatility of the TBDMS-ethyl group .
4-Bromo-2-(thiomethyl)thiazole
  • Structure : Bromine at position 4, thiomethyl group at position 2 .
  • Properties : Molecular weight 210.12 g/mol; simpler substituents result in lower hydrophobicity compared to the TBDMS-containing target compound. The thiomethyl group may participate in sulfur-specific reactions, unlike the silyl ether .
4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole (4f)
  • Structure: Bromine at position 4, methylthio at position 2, and a hydrazono-fluorophenyl substituent .
  • Synthesis : 96% yield via condensation of 3-fluorophenylhydrazine hydrochloride.
  • Applications : Demonstrated bioactivity in pharmacological screens, highlighting the role of fluorophenyl groups in enhancing binding affinity. The target compound’s TBDMS group may instead prioritize synthetic utility over direct bioactivity .

Physical and Spectral Properties

Compound Molecular Weight (g/mol) Key Spectral Data (NMR, IR) Notable Features
Target Compound ~327.3* Not explicitly reported; inferred δH ~3.6 (CH2) High lipophilicity due to TBDMS group
2-Bromo-4-phenyl-1,3-thiazole 240.12 1H NMR (DMSO-d6): δ 8.16 (s, thiazole H) π-π interactions, S⋯Br contacts
4-Bromo-2-(thiomethyl)thiazole 210.12 SMILES: BrC1=CSC(SC)=N1 Thiomethyl group enhances electron density
4-(Bromomethyl)thiazole 178.05 Molecular Formula: C4H4BrNS Bromomethyl allows alkylation reactions

*Estimated based on molecular formula C11H19BrNOSSi.

Biological Activity

2-Bromo-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bromine atom and a tert-butyldimethylsilyl (TBS) ether, which may influence its solubility, stability, and interaction with biological targets.

  • Molecular Formula : C10H18BrNOSSi
  • Molar Mass : 308.31 g/mol
  • CAS Number : 936691-31-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The thiazole ring can engage with protein receptors, while the TBS group enhances the compound's lipophilicity, potentially improving its bioavailability.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Antibacterial Activity :
    • The compound has demonstrated significant antibacterial properties against various strains of gram-positive bacteria. For instance, it exhibited notable inhibition zones when tested against Staphylococcus aureus and Bacillus subtilis, suggesting its potential as an antibacterial agent .
  • Antifungal Activity :
    • In vitro assays have shown that this compound possesses antifungal activity, particularly against Candida species. The compound's effectiveness was evaluated using the agar diffusion method, where it displayed varying degrees of inhibition depending on the concentration used .
  • Cytotoxicity :
    • Preliminary cytotoxicity assays indicated that this thiazole derivative may exhibit selective cytotoxic effects on cancer cell lines. The compound's cytotoxicity was assessed using MTT assays, revealing an IC50 value in the micromolar range against specific cancer types .

Data Table: Biological Activity Summary

Biological ActivityTest Organism/Cell LineMethod UsedResults
AntibacterialStaphylococcus aureusAgar diffusionSignificant inhibition
AntibacterialBacillus subtilisAgar diffusionNotable inhibition zones
AntifungalCandida albicansAgar diffusionModerate to strong inhibition
CytotoxicityHeLa cellsMTT assayIC50 ~ 15 µM

Case Studies

  • Antibacterial Efficacy Study :
    A study conducted by researchers at a pharmaceutical institute evaluated the antibacterial efficacy of various thiazole derivatives, including this compound). The results indicated that this compound had one of the highest zones of inhibition against S. aureus compared to other derivatives tested, highlighting its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity Assessment :
    In another investigation, the cytotoxic effects of this compound were assessed on multiple cancer cell lines. The findings revealed that the compound selectively inhibited cell proliferation in HeLa cells while exhibiting lower toxicity towards normal fibroblast cells, suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-Bromo-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiazole?

  • Methodology : The synthesis typically involves bromination of a thiazole precursor. For example, bromination of 4-phenyl-2-aminothiazole with CuBr and n-butyl nitrite in acetonitrile yields brominated thiazoles (53% yield) . The tert-butyldimethylsilyl (TBS) group is introduced via protecting-group chemistry. Ethyl 2-((tert-butyldimethylsilyl)oxy)-4-phenylbutanoate derivatives are synthesized using silylation reagents under anhydrous conditions, followed by purification via column chromatography .
  • Key Steps :

  • Bromination with CuBr and nitrite reagents.
  • Silyl ether formation using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., imidazole).
  • Purification via silica gel chromatography (heptane/ethyl acetate gradients) .

Q. How is the compound characterized structurally?

  • Spectroscopic Techniques :

  • 1H/13C NMR : The TBS group shows distinct singlet peaks for tert-butyl protons (δ ~0.9–1.1 ppm) and methyl groups (δ ~0.1–0.3 ppm). Thiazole protons resonate at δ 7.5–8.5 ppm .
  • IR : Si-O-C stretches appear at 1250–1100 cm⁻¹, and C-Br vibrations at 600–500 cm⁻¹ .
  • X-ray Crystallography : Used to confirm bond angles and crystal packing. For example, brominated thiazoles exhibit π-π interactions (3.8 Å) and S···Br contacts (3.54 Å) .

Advanced Research Questions

Q. What are the mechanistic insights into regioselective bromination of the thiazole ring?

  • Contradictions & Analysis : Bromination at C2 vs. C5 positions depends on the directing groups. In 4-phenylthiazoles, the phenyl group directs bromination to C2 via resonance stabilization of the intermediate . However, steric hindrance from the TBS-O-ethyl group may alter regioselectivity. Computational studies (DFT) are recommended to map electron density and predict reactivity.
  • Experimental Optimization : Adjusting reaction temperature (e.g., 333 K vs. RT) and stoichiometry (CuBr:substrate ratio) improves yield (e.g., 53% to ~65%) .

Q. How does the TBS-O-ethyl group influence the compound’s stability and reactivity?

  • Role of TBS Group :

  • Stability : The TBS group protects hydroxyl intermediates from oxidation during synthesis .
  • Reactivity : The electron-donating silyl ether enhances nucleophilic aromatic substitution (SNAr) at the brominated position. For example, Suzuki coupling with aryl boronic acids proceeds efficiently in THF/Pd(PPh₃)₄ .
    • Challenges : Hydrolysis of the TBS group under acidic conditions requires careful pH control (e.g., buffered TBAF in THF) .

Q. What are the applications of this compound in medicinal chemistry?

  • Biological Screening : Thiazole derivatives exhibit activity against mGluR5 receptors and multidrug-resistant tumors . The bromine atom serves as a handle for radio-labeling (e.g., ⁷⁷Br for PET imaging).
  • Structure-Activity Relationship (SAR) : Modifications at the 4-position (e.g., aryl vs. alkyl groups) impact binding affinity. Docking studies (AutoDock Vina) suggest that the TBS-O-ethyl group enhances hydrophobic interactions with enzyme pockets .

Contradictions & Recommendations

  • Synthesis Yields : Lower yields (e.g., 53% in ) may stem from competing side reactions. Using microwave-assisted synthesis or flow chemistry could improve efficiency.
  • Biological Activity : While thiazoles show anticancer potential , the TBS group’s metabolic stability in vivo remains untested. Pro-drug strategies (e.g., TBS deprotection post-administration) should be explored.

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